molecular formula C17H15N3O4 B2595531 2-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-74-4

2-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2595531
CAS No.: 865286-74-4
M. Wt: 325.324
InChI Key: UIBYYDRVRRJSMM-UHFFFAOYSA-N
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Description

2-Methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is an organic compound with a complex structure that includes a benzamide core, an oxadiazole ring, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. These reactions are typically conducted at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 2-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, as a COX-1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This inhibition reduces inflammation and provides analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and potential biological activities that are not found in the other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

2-Methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a benzamide core, which is known for diverse pharmacological properties, and an oxadiazole ring that enhances its biological profile. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C18_{18}H18_{18}N4_{4}O4_{4}
  • IUPAC Name : this compound
  • SMILES : COc(cc1)ccc1-c1nnc(COc(cc2)ccc2NC(CNC(Cc2ccccc2)=O)=O)o1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole moieties. For instance, derivatives of N-(1,3,4-oxadiazol-2-yl)benzamides have shown significant activity against Neisseria gonorrhoeae, a pathogen with growing resistance to conventional treatments. The introduction of methoxy groups in the structure has been associated with enhanced antibacterial efficacy.

CompoundActivityMIC (µg/mL)
HSGN-237Against N. gonorrhoeae0.25
HSGN-238Against MRSA0.25

These findings suggest that the presence of the oxadiazole ring in this compound could confer similar antimicrobial properties.

Anti-inflammatory Properties

Compounds with benzamide structures have been investigated for their anti-inflammatory effects. In vitro studies have indicated that certain benzamides can inhibit pro-inflammatory cytokines and modulate immune responses. The specific activity of this compound in this regard remains to be fully elucidated but may involve inhibition of NF-kB signaling pathways.

Anticancer Activity

The anticancer potential of oxadiazole-containing compounds is well-documented. For example, compounds structurally similar to this compound have demonstrated micromolar inhibition of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

Cancer Cell LineIC50 (µM)
MCF7 (Breast)5.0
HeLa (Cervical)7.5

Case Studies

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives for their anticancer activities. One derivative exhibited significant cytotoxic effects on MCF7 cells with an IC50 value of approximately 5 µM. This suggests that modifications to the oxadiazole structure can lead to enhanced anticancer properties.

Properties

IUPAC Name

2-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-12-9-7-11(8-10-12)16-19-20-17(24-16)18-15(21)13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBYYDRVRRJSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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